iso-Propil-d7-amina

Descripción general

Descripción

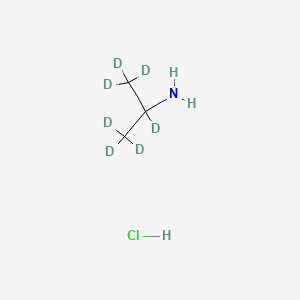

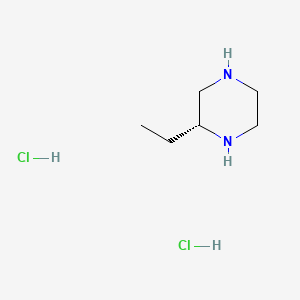

Iso-Propyl-d7-amine is a compound with the molecular formula C3H2D7N . It is used in numerous organic chemical reactions, including amide synthesis .

Synthesis Analysis

The synthesis of amines, such as iso-Propyl-d7-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines, are also common .Molecular Structure Analysis

The molecular formula of iso-Propyl-d7-amine is C3H10ClN . The InChI string isInChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; . The molecular weight is 102.61 g/mol . Physical And Chemical Properties Analysis

Iso-Propyl-d7-amine is a colourless oil . It has a molecular weight of 102.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación

Síntesis de moléculas complejas

Las aminas, incluida la iso-propil-d7-amina, son bloques de construcción valiosos en la síntesis orgánica . Su diversa reactividad permite la construcción de moléculas complejas, incluidos productos farmacéuticos, agroquímicos y productos naturales, a través de diversas reacciones y transformaciones de funcionalización .

Química medicinal

Las aminas encuentran una amplia aplicación en la química medicinal, donde sirven como componentes esenciales de fármacos y moléculas bioactivas . El desarrollo de nuevos terapéuticos basados en aminas, incluidos los ligandos de receptores, los inhibidores enzimáticos y los agentes anticancerígenos, sigue siendo un área de investigación prominente .

Ciencia de materiales

Las aminas juegan un papel crucial en la ciencia de los materiales, contribuyendo al diseño y la fabricación de polímeros, catalizadores, sensores y materiales funcionales . Sus propiedades electrónicas, ópticas y mecánicas únicas las hacen adecuadas para aplicaciones en electrónica orgánica, fotovoltaica y biomateriales, entre otras .

Tecnologías sostenibles

Los avances recientes en la química de las aminas han llevado a aplicaciones innovadoras en tecnologías sostenibles, incluidas las transformaciones catalíticas, las energías renovables y la remediación ambiental . Las aminas son cada vez más reconocidas por su potencial en la captura de carbono, el almacenamiento de energía y la síntesis de productos químicos ecológicos .

Síntesis de dendrímeros

Los dendrímeros tienen vastas aplicaciones potenciales en el área de la electrónica, la atención médica, los productos farmacéuticos, la biotecnología, los productos de ingeniería, la fotónica, la administración de fármacos, la catálisis, los dispositivos electrónicos, las nanotecnologías y los problemas ambientales . La this compound se puede utilizar en la síntesis de estos dendrímeros.

Etiquetado isotópico estable

La this compound, con sus átomos de deuterio, se utiliza en el etiquetado isotópico estable, una técnica utilizada en la investigación química y bioquímica

Safety and Hazards

Mecanismo De Acción

Target of Action

Iso-Propyl-d7-amine, also known as 2-Aminopropane-d7 , is a chemical compound used in various organic chemical reactions It’s suggested that it may act as a potential protease inhibitor .

Mode of Action

It’s suggested that it interacts with its targets and takes part in numerous organic chemical reactions such as amide synthesis

Biochemical Pathways

Given its potential role as a protease inhibitor, it could be involved in the regulation of protease-mediated processes . More research is required to identify the exact pathways and their downstream effects.

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

As a potential protease inhibitor, it might interfere with the activity of proteases, enzymes that break down proteins and peptides . This could have various effects at the molecular and cellular level, depending on the specific proteases and biological processes involved.

Análisis Bioquímico

Biochemical Properties

Iso-Propyl-d7-amine plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, iso-Propyl-d7-amine may act as a potential protease inhibitor, participating in numerous organic chemical reactions such as amide synthesis . The nature of these interactions often involves the formation of stable complexes with enzymes, thereby inhibiting or modifying their activity.

Cellular Effects

Iso-Propyl-d7-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells by modulating key signaling pathways. For example, iso-Propyl-d7-amine can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, iso-Propyl-d7-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, leading to changes in their activity. Additionally, iso-Propyl-d7-amine may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iso-Propyl-d7-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Iso-Propyl-d7-amine is known to be volatile and may degrade over time, which can impact its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of iso-Propyl-d7-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, iso-Propyl-d7-amine can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

Iso-Propyl-d7-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by modulating enzyme activity. For example, iso-Propyl-d7-amine may participate in the synthesis and degradation of amides, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, iso-Propyl-d7-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. Iso-Propyl-d7-amine’s distribution can affect its activity and function, as it may concentrate in areas where it can exert its biochemical effects .

Subcellular Localization

Iso-Propyl-d7-amine’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can interact with enzymes and other biomolecules. This localization is crucial for its activity, as it ensures that iso-Propyl-d7-amine is present in the right cellular context to exert its effects .

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-NDCOIKGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106658-10-0 | |

| Record name | 2-Propan-1,1,1,2,3,3,3-d7-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106658-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)

![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)